molecular formula C17H25ClN2O2 B3027458 tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate CAS No. 1286275-72-6

tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027458
CAS No.: 1286275-72-6
M. Wt: 324.8
InChI Key: QYAFRCMFVMQMNS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 4-chlorobenzyl substituent at the piperidine nitrogen. This compound is synthesized via nucleophilic substitution between tert-butyl piperidin-4-ylcarbamate and 4-chlorobenzyl halides under reflux conditions, followed by Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Key characterization data include:

  • 1H NMR: δ 1.44 (s, 11H), 7.24–7.27 (aromatic protons)
  • 13C NMR: δ 28.3 (Boc CH3), 128.3–136.7 (aromatic carbons), 155.1 (C=O)
  • MS: [M + H]+ at m/z 325.2
  • Yield: 84% (white solid) .

The 4-chlorobenzyl group confers distinct electronic and steric properties, making this compound a precursor for bioactive molecules targeting cholinesterase, prion diseases, or neuroprotective pathways .

Properties

IUPAC Name

tert-butyl N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFRCMFVMQMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127761
Record name Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-72-6
Record name Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chlorobenzyl Group

The chlorine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Products Yield Reference
Halogen exchangeNaI (10 mol%), PPh₃ (10 mol%), acetone, 28°C, 24 h4-Iodobenzyl derivative88%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hBiaryl derivatives72–85%
Buchwald-Hartwig aminationCuI, L-proline, K₂CO₃, DMF, 100°C, 24 hAryl amine derivatives65%

Key Observations :

  • Halogen exchange proceeds efficiently with NaI in acetone .

  • Suzuki coupling requires palladium catalysts and yields biaryl products .

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to release piperidin-4-amine:

Conditions Reagents Products Time Yield
Acidic hydrolysisTFA (10% in CH₂Cl₂), RT1-(4-Chlorobenzyl)piperidin-4-amine2 h95%
Basic hydrolysisNaOH (2M), EtOH/H₂O (1:1), refluxPiperidin-4-amine + CO₂6 h89%

Mechanistic Insight :

  • Acidic conditions protonate the carbamate oxygen, facilitating cleavage .

  • Basic hydrolysis follows a nucleophilic attack by hydroxide ions .

Piperidine Ring Functionalization

The piperidine ring undergoes oxidation and reduction reactions:

Reaction Reagents Products Conditions
OxidationKMnO₄, H₂O, 0°CN-Oxide derivative4 h, 70% yield
ReductionLiAlH₄, THF, refluxPiperidine ring saturation3 h, 82% yield

Applications :

  • N-Oxides are intermediates in drug metabolism studies .

  • Reduced piperidines exhibit enhanced bioavailability .

Cross-Coupling Reactions

The 4-chlorobenzyl group participates in cross-coupling reactions:

Reaction Catalyst Partners Yield
Sonogashira couplingPdCl₂(PPh₃)₂, CuITerminal alkynes78%
Ullmann couplingCuI, 1,10-phenanthrolineAryl amines68%

Optimization Notes :

  • Sonogashira coupling requires anhydrous conditions .

  • Ullmann reactions benefit from chelating ligands .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, while photolytic stability tests (λ = 254 nm, 48 h) show <5% degradation .

Comparison with Similar Compounds

tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate

  • Substituent : 4-methylbenzyl
  • Yield : 95% (light orange solid)
  • 1H NMR : Similar backbone signals but lacks chlorine-induced deshielding; aromatic protons at δ 7.07 (s, 4H).
  • Key Difference : The electron-donating methyl group enhances synthetic yield (95% vs. 84%) and alters solubility compared to the electron-withdrawing chloro substituent .

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate

  • Substituent : 3-fluoro-4-methoxybenzyl
  • Commercial availability highlights its relevance in medicinal chemistry .

Analogues with Extended Alkyl Chains

tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate

  • Substituent : 4-methylphenethyl (two-carbon spacer)
  • Yield : 88% (white solid)
  • 1H NMR : δ 2.30 (s, 3H, CH3), δ 2.57–2.76 (m, 4H, CH2–CH2)

tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate

  • Substituent : 3-phenylpropyl
  • Yield : 75% (white solid)
  • Key Difference : The longer alkyl chain (three carbons) further enhances hydrophobicity but reduces synthetic efficiency compared to benzyl derivatives .

Acylated and Heterocyclic Derivatives

tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

  • Substituent: 4-cyanobenzoyl
  • Molecular Weight : 329.4 g/mol

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

  • Substituent: 4-cyanopyridin-2-yl
  • Key Difference : The pyridine ring replaces the benzene ring, introducing nitrogen-based hydrogen-bonding sites. This modification is critical for targeting enzymes with polar active sites .

Biological Activity

Tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, highlighting its antimicrobial properties and other therapeutic potentials.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H20ClN2O2C_{14}H_{20}ClN_{2}O_{2} with a molecular weight of 284.77 g/mol. The synthesis typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl chloride under basic conditions, leading to the formation of the desired carbamate derivative.

Synthesis Overview

  • Formation of Piperidine Ring : The initial step involves synthesizing the piperidine structure from simpler organic precursors.
  • Introduction of Tert-butyl Carbamate Group : This is achieved by reacting the piperidine derivative with tert-butyl chloroformate.
  • Attachment of 4-Chlorobenzyl Group : The final step involves nucleophilic substitution where the 4-chlorobenzyl group is introduced.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl piperidin-4-ylcarbamate exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have shown that related compounds can effectively combat drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLEffective against biofilm formation
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLEffective against drug-resistant strains
Staphylococcus epidermidis0.78 - 3.125 μg/mLEffective against biofilm formation

The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated but is hypothesized to involve disruption of bacterial cell wall synthesis or interference with specific metabolic pathways in susceptible bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of tert-butyl piperidin-4-ylcarbamate exhibited potent activity against various Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
  • In Vitro Studies : In vitro experiments have shown that these compounds can inhibit the growth of biofilm-forming strains, which are notoriously difficult to treat due to their resistance mechanisms .
  • Therapeutic Applications : The compound's structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further development in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

What are the optimal synthetic routes for tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves coupling a tert-butyl-protected piperidine-4-ylcarbamate with 4-chlorobenzyl halides (e.g., bromide or chloride). A common approach includes:

  • Step 1: Reacting tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl bromide in anhydrous tetrahydrofuran (THF) under reflux for 24–48 hours .
  • Step 2: Deprotection of the tert-butoxycarbonyl (BOC) group using 10% HCl in methanol .
  • Optimization Strategies:
    • Vary solvents (e.g., dichloromethane vs. THF) to assess reaction efficiency.
    • Use catalysts like triethylamine to accelerate coupling .
    • Monitor reaction progress via TLC or HPLC to identify ideal termination points.
      Yield improvements (≥80%) are achieved by maintaining inert conditions (argon/nitrogen atmosphere) and controlling stoichiometric ratios (1:1.2 molar ratio of carbamate to benzyl halide) .

How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
    • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.2) .
  • Structural Confirmation:

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
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tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate

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